3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea
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Overview
Description
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea is an organic compound that features a unique structure combining a phenyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, followed by the formation of the pyrazole ring, and finally, the coupling of these intermediates with a phenyl isocyanate to form the desired urea compound.
Preparation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from gamma-butyrolactone through a two-step reaction involving aldol condensation and reduction.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The final step involves the reaction of the pyrazole intermediate with phenyl isocyanate under controlled conditions to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amine group instead of a urea group.
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea is unique due to its combination of a phenyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(16-11-4-2-1-3-5-11)17-12-8-15-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOMGPOUCVMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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